molecular formula C14H12N4O3S2 B5645704 N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B5645704
M. Wt: 348.4 g/mol
InChI Key: BXAZPVGCCBBQRF-UHFFFAOYSA-N
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Description

N-[6-(Methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with a methylsulfamoyl group (–SO₂NHCH₃) and at the 2-position with a pyridine-4-carboxamide moiety. The methylsulfamoyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility compared to bulkier or more lipophilic substituents.

Properties

IUPAC Name

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c1-15-23(20,21)10-2-3-11-12(8-10)22-14(17-11)18-13(19)9-4-6-16-7-5-9/h2-8,15H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAZPVGCCBBQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with pyridine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can enhance the yield and reduce the reaction time, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

N-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide (CAS 1090579-42-2)

This analogue replaces the methylsulfamoyl group with a trifluoromethoxy (–OCF₃) substituent at the benzothiazole 6-position . Key differences include:

  • Lipophilicity : The trifluoromethoxy analogue has a LogP of 4.1, indicating moderate lipophilicity, whereas the methylsulfamoyl group likely reduces LogP due to its polar sulfonamide moiety.
  • Hydrogen Bonding: The methylsulfamoyl group provides two hydrogen-bond acceptors (sulfonyl oxygen) and one donor (NH), while trifluoromethoxy lacks hydrogen-bonding capacity.

Example 1 from Patent Data (2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic Acid)

This compound features a tetrahydroquinoline-thiazole-carboxylic acid scaffold linked to a benzothiazole . Unlike the target compound, it lacks a pyridine carboxamide and instead incorporates a carboxylic acid, which may confer distinct solubility and ionic interaction profiles.

Example 24 from Patent Data (Adamantane-Modified Pyrido-Pyridazine Derivative)

This structurally complex analogue includes an adamantyl group and a pyrido-pyridazine system . The adamantane moiety increases hydrophobicity and may enhance blood-brain barrier penetration, contrasting with the target compound’s polar sulfonamide.

Comparative Data Table

Parameter Target Compound (Methylsulfamoyl) Trifluoromethoxy Analogue Example 1
Molecular Formula C₁₄H₁₂N₄O₃S₂ C₁₄H₈F₃N₃O₂S C₁₉H₁₇N₅O₂S₂
Molecular Weight (Da) ~356 339 ~435
Substituent at Benzothiazole –SO₂NHCH₃ –OCF₃ –NH–Tetrahydroquinoline
LogP (Predicted) ~2.5–3.5* 4.1 ~3.0–4.0*
Hydrogen Bond Donors 1 (NH) 1 (NH) 2 (NH, COOH)
Hydrogen Bond Acceptors 6 (SO₂, CONH, pyridine N) 4 (CONH, pyridine N, OCF₃) 7 (COOH, thiazole N, etc.)

*Predicted values based on substituent contributions.

Research Tools and Structural Analysis

For instance, the WinGX suite and ORTEP-3 facilitate visualization of molecular geometry and hydrogen-bonding networks , which would be essential for comparing the target compound’s conformation with its analogues.

Biological Activity

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C14H12N4O3S2\text{C}_{14}\text{H}_{12}\text{N}_{4}\text{O}_{3}\text{S}_{2}

This structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. In particular, this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Assays

A study utilizing human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that this compound has a notable inhibitory effect on cell proliferation. The IC50 values were found to be as follows:

Cell LineIC50 (μM)
A5492.12
HCC8275.13
NCI-H3580.85

These results indicate that the compound is particularly effective against the NCI-H358 cell line, suggesting a targeted action mechanism that warrants further investigation .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity. Testing against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli) revealed that this compound inhibits bacterial growth effectively.

Antimicrobial Testing Results

The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL

These findings suggest that the compound may be developed into an effective antimicrobial agent .

The mechanism through which this compound exerts its biological effects appears to involve interaction with DNA. Studies indicate that it binds within the minor groove of AT-rich DNA sequences, potentially disrupting cellular replication and transcription processes .

Conclusion and Future Directions

This compound demonstrates significant promise as both an antitumor and antimicrobial agent. Its ability to inhibit cell proliferation in cancer models and its effectiveness against bacterial strains highlight its potential therapeutic applications.

Future research should focus on optimizing the chemical structure to enhance selectivity and reduce toxicity in normal cells. Additionally, in vivo studies are necessary to further evaluate its therapeutic efficacy and safety profile.

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